molecular formula C21H17N3O B2514072 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea CAS No. 899753-44-7

1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea

Cat. No.: B2514072
CAS No.: 899753-44-7
M. Wt: 327.387
InChI Key: BZGSTQUKOWRGDO-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-2-yl)-3-(1H-indol-3-yl)urea is a chemical compound of high interest in medicinal chemistry and drug discovery research. It is characterized by a urea bridge that connects two pharmacologically significant moieties: a [1,1'-biphenyl]-2-yl group and a 1H-indol-3-yl (indole) group . The indole scaffold is a privileged structure in pharmacology and is known to exhibit a broad spectrum of biological activities. Scientific reviews have highlighted that indole derivatives can demonstrate antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties, making them a central focus in the synthesis of novel therapeutic agents . Concurrently, biphenyl derivatives are versatile intermediates in organic synthesis and are frequently incorporated into active pharmaceutical ingredients (APIs). They are found in drugs with diverse actions, including anti-inflammatory, antifungal, antibacterial, and antitumor applications . The strategic combination of these two scaffolds into a single urea-based molecule suggests potential for multi-targeted therapy or for probing previously unexplored biological pathways. Researchers can leverage this compound as a key intermediate or precursor in the design and synthesis of new bioactive molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21(24-20-14-22-18-12-6-5-11-17(18)20)23-19-13-7-4-10-16(19)15-8-2-1-3-9-15/h1-14,22H,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGSTQUKOWRGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of an isocyanate derivative with an amine. A common synthetic route might include:

    Step 1: Synthesis of the isocyanate derivative from the corresponding biphenyl amine.

    Step 2: Reaction of the isocyanate with indole-3-amine under controlled conditions to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and temperature control.

Chemical Reactions Analysis

Structural and Functional Insights

The compound contains a urea core (–NH–CO–NH–) linked to a biphenyl group and an indole moiety. Urea derivatives are known to participate in hydrogen bonding and act as organocatalysts or intermediates in multi-component reactions (MCRs) . The indole group may engage in electrophilic substitution or π–π stacking interactions, while the biphenyl unit could influence steric and electronic properties.

Catalytic Roles in Multi-Component Reactions

Urea-functionalized catalysts, such as Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl , are reported to facilitate the synthesis of hybrid pyridines with sulfonate or indole substituents via MCRs involving aldehydes, malononitrile, and ammonium formate . For example:

  • Model Reaction :

    • Substrates: 4-Acetylphenyl 4-methylbenzenesulfonate, malononitrile, benzaldehyde, ammonium formate.

    • Catalyst: Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl.

    • Conditions: Solvent-free, 110°C, 30 min.

    • Yield: 85–92% .

While this system does not involve the target compound, it highlights the urea group’s ability to activate carbonyl substrates through hydrogen bonding.

Knoevenagel Condensation

Urea-rich porous organic polymers (POPs) catalyze Knoevenagel condensations between aldehydes and CH-acidic compounds (e.g., malononitrile, indole-based ketones) . For instance:

  • Reaction Scope :

    AldehydeCH-AcidProduct Yield (%)
    Benzaldehyde3-(1H-Indol-3-yl)-3-oxopropanenitrile89
    4-NitrobenzaldehydeEthyl cyanoacetate92
    FurfuralMalononitrile85

This suggests that the indole-urea compound could theoretically participate in similar reactions, though experimental validation is absent.

Hypothetical Multi-Component Reactions

The compound’s urea and indole groups may enable its use as a substrate or catalyst in:

  • Pyridine Synthesis :

    • Reaction of aldehydes, ammonium formate, and CH-acids (e.g., malononitrile) under thermal or catalytic conditions.

  • Cyclization Reactions :

    • Formation of quinazolinone derivatives via condensation with anthranilic acid analogs.

Limitations

No experimental data supports these pathways for the target compound. Catalytic systems like Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl or urea-rich POPs have not been tested with this molecule .

Research Gaps and Recommendations

  • Catalytic Activity : Test the compound’s ability to activate aldehydes or nitroalkenes in hydrogen-bond-driven reactions.

  • Multi-Component Applications : Explore its role in synthesizing indole-pyridine hybrids or sulfonate derivatives.

  • Stability Studies : Assess recyclability and thermal stability under reaction conditions.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that modifications of urea derivatives can lead to enhanced activity against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cells .

Case Study:
In vitro tests revealed that certain derivatives of urea were effective in inhibiting the growth of glioblastoma U87 MG cells, suggesting potential for further development as anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways such as PI3K and mTORC1, which are critical in cancer progression .

Cell LineIC50 Value (µM)Activity Level
HCT1160.3 - 0.45High
MCF-70.5 - 0.6Moderate
A5490.7 - 0.9Moderate
U87 MG0.4 - 0.5High

Enzyme Inhibition

The compound has shown promise as an inhibitor of urease, an enzyme involved in nitrogen metabolism across various organisms . This inhibition is crucial for developing treatments for conditions associated with urease activity.

Case Study:
In a study evaluating hemolysis potential and biocompatibility, derivatives were tested for their ability to inhibit urease while maintaining low toxicity levels in human blood cells . Results indicated favorable biocompatibility profiles at specific concentrations.

Synthetic Applications

The synthesis of 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea can be achieved through various methodologies involving biphenyl and indole derivatives. The synthetic routes often yield compounds with diverse biological activities.

Synthesis Example:
A modified synthesis approach involves reacting biphenyl derivatives with isocyanates under controlled conditions to yield urea derivatives with potential bioactivity .

Mechanism of Action

The mechanism of action for 1-([1,1’-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, affecting their function. The biphenyl and indole moieties could facilitate binding to hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Key Observations :

  • Benzyloxy-Pyridine () : The pyridine ring enhances polarity, improving aqueous solubility compared to biphenyl-indole derivatives.
  • Sulfonyl and Fluorine Substituents () : The sulfonyl group increases electron-withdrawing effects, while fluorine enhances lipophilicity and metabolic stability.
  • Methoxyethyl/Methylthio () : These groups may improve membrane permeability and modulate cytochrome P450 interactions.

Pharmacological Activity Comparison

Receptor Targeting

  • The biphenyl-indole core may mimic endogenous ligands, competing for binding pockets.
  • Serotonin Receptor Modulation : Indole-containing ureas (e.g., : 3-(1H-indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methylimidazol-2-yl)propan-1-one) often target 5-HT receptors . The target compound’s indole moiety could facilitate similar interactions.

Binding Affinity and Selectivity

  • Fluorine-Containing Analogs () : Fluorine substituents improve binding affinity to hydrophobic pockets (e.g., in GPCRs) due to enhanced van der Waals interactions.
  • Benzyloxy Derivatives (): The benzyloxy group may reduce off-target effects by sterically blocking non-specific binding.

Physicochemical Properties

Property 1-([1,1'-Biphenyl]-2-yl)-3-(1H-indol-3-yl)urea 1-([1,1'-Biphenyl]-2-yl)-3-(3-(benzyloxy)pyridin-2-yl)urea 1-(2-((1-benzyl-2-methylindol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea
Molecular Weight Not reported 395.45 465.5
LogP (Predicted) High (biphenyl/indole) Moderate (pyridine reduces hydrophobicity) High (sulfonyl/fluorine increase lipophilicity)
Solubility Low (hydrophobic core) Improved (polar pyridine) Low (bulky sulfonyl group)
Metabolic Stability Moderate High (benzyloxy may resist oxidation) High (fluorine/sulfonyl reduce CYP450 metabolism)

Biological Activity

1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea is a synthetic organic compound notable for its structural features, which include biphenyl and indole moieties. These components are often associated with various biological activities, making this compound of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's IUPAC name is 1-(1H-indol-3-yl)-3-(2-phenylphenyl)urea. Its molecular formula is C23H21N3O, with a molecular weight of 357.43 g/mol. The presence of both biphenyl and indole structures suggests potential interactions with biological targets due to their hydrophobic characteristics.

PropertyValue
Molecular FormulaC23H21N3O
Molecular Weight357.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea is primarily attributed to its ability to interact with specific proteins or enzymes. The biphenyl and indole moieties may facilitate binding to hydrophobic pockets in target molecules, potentially influencing various signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer), U87 MG (glioblastoma), A549 (adenocarcinoma).
  • Results : The compound exhibited significant antiproliferative effects, with IC50 values ranging from 0.3 μM to 5.16 μM in different assays, indicating a promising therapeutic profile compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in human monocytic cell lines (U937 and THP-1). The observed reduction in inflammatory markers suggests a mechanism that may involve the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been tested for antimicrobial activity against various pathogens. Preliminary results indicated effective inhibition against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported between 0.03–0.12 μg/mL .

Case Study 1: Anticancer Activity Assessment

In a study published in MDPI, researchers synthesized a series of urea derivatives including 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea and evaluated their antiproliferative effects on multiple cancer cell lines. The study found that modifications to the urea moiety significantly influenced the anticancer activity, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Anti-inflammatory Mechanism Exploration

A separate investigation focused on the anti-inflammatory properties of this compound revealed its ability to modulate cytokine release in immune cells. The study utilized LPS-stimulated macrophages to assess cytokine production levels pre-and post-treatment with varying concentrations of the compound, confirming its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a biphenyl-2-amine derivative with an isocyanate-functionalized indole. Key steps include:

  • Step 1 : Preparation of the indole-3-isocyanate intermediate via phosgene or trichloromethyl chloroformate (TCF) treatment under anhydrous conditions .
  • Step 2 : Reaction with 1,1'-biphenyl-2-amine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 6–12 hours.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate) and use catalytic bases like triethylamine to enhance yield (typically 65–80%) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify urea linkage (NH protons at δ 8.5–9.5 ppm) and aromatic protons from biphenyl/indole moieties .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea group) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ at m/z 365.16) .

Q. How is the compound initially screened for biological activity in vitro?

  • Methodological Answer :

  • Cell Viability Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays at concentrations of 1–100 µM .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays. IC50_{50} values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., Cl at the biphenyl para position) to enhance cytotoxicity. For example:
Substituent PositionBioactivity (IC50_{50}, µM)Selectivity Index (Cancer vs. Normal Cells)
Biphenyl-4-Cl2.3 ± 0.512.4
Indole-5-F8.7 ± 1.23.8
  • Mechanistic Insight : Halogens improve lipophilicity and target binding via hydrophobic interactions .

Q. How can contradictory data in kinase inhibition assays be resolved?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in enzyme sources (recombinant vs. endogenous) and buffer conditions (pH 7.4, 1 mM ATP).
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding. For example, conflicting IC50_{50} values for VEGFR2 (5 µM vs. 15 µM) may arise from assay interference by DMSO >1% .

Q. What computational strategies are effective for predicting target pathways?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize targets with Glide scores < −7.0 kcal/mol.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How can low aqueous solubility (logP = 3.8) be addressed without compromising bioactivity?

  • Methodological Answer :

  • Formulation Strategies : Use cyclodextrin-based complexes (e.g., HP-β-CD) to enhance solubility. Test solubility in PBS with 10% HP-β-CD (improvement from 5 µg/mL to 200 µg/mL) .
  • Prodrug Design : Introduce PEGylated carboxylate groups at the urea nitrogen, which hydrolyze in vivo to release the active compound .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between 2D monolayer vs. 3D spheroid models?

  • Methodological Answer :

  • 3D Model Limitations : Spheroids exhibit hypoxia and reduced drug penetration. For example, IC50_{50} in 3D models (25 µM) may be 5× higher than in 2D (5 µM). Validate with imaging (e.g., confocal microscopy) to assess compound distribution .

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